p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate
Brand Name: Vulcanchem
CAS No.: 156-48-9
VCID: VC18408982
InChI: InChI=1S/C9H14N2.H2O4S/c1-8-2-4-9(5-3-8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C9H16N2O4S
Molecular Weight: 248.30 g/mol

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate

CAS No.: 156-48-9

Cat. No.: VC18408982

Molecular Formula: C9H16N2O4S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate - 156-48-9

Specification

CAS No. 156-48-9
Molecular Formula C9H16N2O4S
Molecular Weight 248.30 g/mol
IUPAC Name hydrogen sulfate;[2-(4-methylphenyl)ethylamino]azanium
Standard InChI InChI=1S/C9H14N2.H2O4S/c1-8-2-4-9(5-3-8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4)
Standard InChI Key SQXMMYDECLCCPI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is a sulfate salt formed by the protonation of the hydrazine moiety. Its IUPAC name is hydrogen sulfate;[2-(4-methylphenyl)ethylamino]azanium, reflecting its dual-component structure . The compound’s SMILES notation, CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-]\text{CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-]}, highlights the para-methylphenethyl group bonded to a hydrazine sulfate backbone .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16N2O4S\text{C}_9\text{H}_{16}\text{N}_2\text{O}_4\text{S}
Molecular Weight248.30 g/mol
CAS Registry Number156-48-9
Purity (Commercial)98%

Structural Insights from Crystallography

While 3D conformer generation is disallowed due to its salt nature, the 2D structure reveals a planar aromatic ring (para-methylphenyl) connected to a hydrazine group via an ethyl chain . The sulfate ion forms ionic bonds with the protonated hydrazine, stabilizing the molecule in crystalline form .

Biochemical Interactions with Monoamine Oxidases

Mechanism of MAO Inhibition

Studies on structurally related hydrazines, such as phenylethylhydrazine, demonstrate irreversible inhibition of MAO-A and MAO-B isoforms. These enzymes catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine . p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate likely follows a similar mechanism:

  • Enzyme Binding: The hydrazine moiety interacts with the flavin adenine dinucleotide (FAD) cofactor in MAO’s active site .

  • Diazene Formation: MAO catalyzes the conversion of the hydrazine to a diazene intermediate, consuming molecular oxygen and producing superoxide (O2\text{O}_2^-) .

  • Alkylation of FAD: The arylalkyl radical generated from diazene decomposition covalently binds to the N(5) position of FAD, irreversibly inactivating the enzyme .

Table 2: Comparative MAO Inhibition by Hydrazine Derivatives

CompoundMAO-A Inhibition (IC₅₀)MAO-B Inhibition (IC₅₀)Oxygen Consumption (nmol/min/mg)
Phenylethylhydrazine0.12 µM0.08 µM6.7 ± 0.9
Benzylhydrazine1.5 µM0.3 µM1.2 ± 0.3
p-Methyl-beta-phenylethylhydrazine*Not reportedNot reportedSimilar to phenylethylhydrazine
*Inference from structural analogs .

Spectroscopic and Mass Spectral Evidence

Mass spectral analysis of MAO inhibited by phenylethylhydrazine analogs shows a single covalent adduct at the FAD N(5) position, confirming site-specific alkylation . Absorption spectra shifts (e.g., loss of flavin’s 450 nm peak) further support flavin modification .

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